Cas no 81496-82-4 (Dihydroartemisinin)

Dihydroartemisinin is a potent antimalarial compound derived from artemisinin, a sesquiterpene lactone isolated from Artemisia annua. As a key active metabolite of artemisinin derivatives, it exhibits rapid parasiticidal activity against Plasmodium species, including drug-resistant strains. Its mechanism involves the generation of reactive oxygen species upon interaction with heme, leading to parasite death. Dihydroartemisinin is characterized by high efficacy, rapid onset of action, and a favorable pharmacokinetic profile, making it a critical component in artemisinin-based combination therapies (ACTs). It is also investigated for potential applications in treating other parasitic infections and certain cancers due to its cytotoxic properties. Strict quality control ensures purity and stability for pharmaceutical use.
Dihydroartemisinin structure
Dihydroartemisinin structure
商品名:Dihydroartemisinin
CAS番号:81496-82-4
MF:C15H24O5
メガワット:284.34806
CID:60345
PubChem ID:3000518

Dihydroartemisinin 化学的及び物理的性質

名前と識別子

    • Dihydroartemisinin
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol,decahydro-3,6,9-trimethyl-, [3R-(3a,5ab,6b,8ab,9a,10a,12b,12aR*)]-
    • Alaxin
    • Cotecxin
    • Dihydroartemisinine
    • Dihydroqinghaosu
    • Dynamax
    • Salaxin
    • Santecxin
    • b-Dihydroartemisinin
    • DHQHS 2
    • GTPL9957
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)-
    • CS-5595
    • (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-TRIMETHYL-11,14,15,16-TETRAOXATETRACYCLO[10.3.1.0?,(1)(3).0?,(1)(3)]HEXADECAN-10-OL
    • Artenimol (INN)
    • ARTENIMOL [MART.]
    • DIHYDROARTEMISININ [USP-RS]
    • DIHYDROARTEMISININ, BETA-
    • AKOS032949625
    • DIHYDROARTEMISININ [MI]
    • NS00071253
    • NSC 758682
    • A11600
    • artemisinin, dihydro-
    • ARTENIMOL [WHO-DD]
    • P01BE05
    • 98%,mixture of
    • dehydroartemisin
    • Artemisinin, dihydro
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
    • BJDCWCLMFKKGEE-ISOSDAIHSA-N
    • UNII-6A9O50735X
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-,(3R-(3-alpha,5a-beta,6-beta,8a-beta,9-alpha,10-alpha,12-beta,12aR*)-
    • GNF-PF-5634
    • 6A9O50735X
    • .beta.-dihydroartemisinin
    • (3r,5as,6r,8as,9r,10s,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano(4,3-j)(1,2)benzodioxepin-10-ol
    • quinghaosu, dihydro-
    • ARTENIMOLUM [WHO-IP LATIN]
    • A and
    • Dihydroartemisinin, .beta.-
    • DTXSID501021652
    • EN300-7419972
    • DIHYDROARTEMISININ [WHO-DD]
    • DTXSID5045962
    • SCHEMBL17156483
    • HY-N0176
    • Artenimol
    • ARTENIMOL [WHO-IP]
    • DIHYDROARTEMISININ (USP-RS)
    • 71939-50-9
    • UNII-X0UIV26ABX
    • CHEBI:135921
    • Di-hydroqinghaosu
    • (3R,5AS,6R,8AS,9R,10S,12R,12AR)-3,6,9-TRIMETHYLDECAHYDRO-3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL
    • BRD-K62213621-001-01-6
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
    • (3r,5as,6r,8as,9r,10s,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano[4,3-j][1,2]benzodioxepin-10-ol
    • (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
    • Artenimol [INN]
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)-
    • I2-dihydroartemisinine
    • Artenimolum
    • EURARTESIM COMPONENT DIHYDROARTEMISININ
    • DTXCID3025962
    • 81496-82-4
    • A isomers
    • Cotexin
    • ARTENIMOL (MART.)
    • Dihydro Artemisinin
    • インチ: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13+,14+,15-/m1/s1
    • InChIKey: BJDCWCLMFKKGEE-ISOSDAIHSA-N
    • ほほえんだ: O1[C@@]23[C@]4([H])O[C@@H]([C@H](C)[C@]2([H])CC[C@@H](C)[C@]3([H])CC[C@@](C)(O1)O4)O

計算された属性

  • せいみつぶんしりょう: 284.162
  • どういたいしつりょう: 284.162
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 57.2A^2

じっけんとくせい

  • 色と性状: ソリッド

Dihydroartemisinin セキュリティ情報

  • WGKドイツ:2
  • セキュリティの説明: 22-24/25
  • ちょぞうじょうけん:2-8°C

Dihydroartemisinin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-VR665-1g
Dihydroartemisinin
81496-82-4 98%,mixture of α and β isomers
1g
¥121.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-VR665-1g
Dihydroartemisinin
81496-82-4 98%,mixture of α and β isomers
1g
¥5191.0 2024-07-20
Aaron
AR00IL6H-15g
Cotexin
81496-82-4 98%
15g
$159.00 2023-12-14
A2B Chem LLC
AI66157-1g
Cotexin
81496-82-4 98%,mixture of α and β isomers
1g
$78.00 2024-04-19
1PlusChem
1P00IKY5-1g
Cotexin
81496-82-4 98%;RG
1g
$36.00 2024-04-21
1PlusChem
1P00IKY5-15g
Cotexin
81496-82-4 98%,mixtureofαandβisomers
15g
$145.00 2023-12-16
A2B Chem LLC
AI66157-25g
Cotexin
81496-82-4 98%,mixture of α and β isomers
25g
$433.00 2024-04-19
1PlusChem
1P00IKY5-100g
Cotexin
81496-82-4 98%;RG
100g
$412.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X211316A-100g
Dihydroartemisinin
81496-82-4
100g
¥5191.0 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-VR665-5g
Dihydroartemisinin
81496-82-4 98%,mixture of α and β isomers
5g
¥340.0 2024-07-20

Dihydroartemisinin 関連文献

Dihydroartemisininに関する追加情報

Dihydroartemisinin: A Comprehensive Overview

Dihydroartemisinin, also known as cas no 81496-82-4, is a prominent compound derived from the sweet wormwood plant (Artemisia annua). This compound has garnered significant attention in the scientific and medical communities due to its potent anti-malarial properties and potential applications in various therapeutic areas. Recent studies have further elucidated its mechanisms of action, bioavailability, and efficacy, making it a subject of intense research interest.

The discovery of Dihydroartemisinin marked a pivotal moment in the fight against malaria, a disease that continues to affect millions worldwide. Its unique structure, characterized by a peroxide bridge, plays a crucial role in its anti-malarial activity. Research has shown that this compound targets the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. The compound's ability to disrupt the parasite's life cycle has made it a cornerstone in malaria treatment regimens.

Recent advancements in pharmacology have focused on enhancing the bioavailability of Dihydroartemisinin. Studies have explored various delivery mechanisms, including nanoparticle formulations and sustained-release systems, to improve its efficacy and reduce dosing frequency. These innovations are particularly significant in regions with limited healthcare infrastructure, where adherence to treatment regimens can be challenging.

Beyond its anti-malarial properties, Dihydroartemisinin has demonstrated potential in other therapeutic areas. Preclinical studies have highlighted its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. This dual functionality underscores the compound's versatility and broadens its potential applications in medicine.

The global health community has also been exploring the scalability of Dihydroartemisinin production. With increasing demand for anti-malarial medications, researchers are investigating cost-effective synthesis methods and sustainable sourcing strategies for the sweet wormwood plant. These efforts aim to ensure that this life-saving compound remains accessible to those who need it most.

In conclusion, Dihydroartemisinin, or cas no 81496-82-4, stands as a testament to the power of natural compounds in modern medicine. Its continued exploration and development hold immense promise for addressing some of the most pressing global health challenges.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量